molecular formula C12H11F3N2O B12982348 2-p-Tolyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one

2-p-Tolyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B12982348
M. Wt: 256.22 g/mol
InChI Key: JPZLURLXHFVGES-UHFFFAOYSA-N
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Description

2-(p-Tolyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one is a chemical compound that features a trifluoromethyl group and a p-tolyl group attached to a dihydropyridazinone core. The presence of the trifluoromethyl group is significant due to its influence on the compound’s chemical properties, such as increased lipophilicity and metabolic stability .

Preparation Methods

The synthesis of 2-(p-Tolyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of p-tolyl hydrazine with a trifluoromethyl-substituted ketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the dihydropyridazinone ring . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts or solvents, to increase yield and purity.

Chemical Reactions Analysis

2-(p-Tolyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include N-oxides, reduced dihydropyridazines, and substituted derivatives .

Scientific Research Applications

2-(p-Tolyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The dihydropyridazinone core may also participate in hydrogen bonding and other non-covalent interactions, contributing to its biological effects .

Comparison with Similar Compounds

2-(p-Tolyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one can be compared with other similar compounds, such as:

The uniqueness of 2-(p-Tolyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one lies in the combination of the trifluoromethyl and p-tolyl groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C12H11F3N2O

Molecular Weight

256.22 g/mol

IUPAC Name

2-(4-methylphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C12H11F3N2O/c1-8-2-4-9(5-3-8)17-11(18)7-6-10(16-17)12(13,14)15/h2-5H,6-7H2,1H3

InChI Key

JPZLURLXHFVGES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CCC(=N2)C(F)(F)F

Origin of Product

United States

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